REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[C:6]([CH3:7])=[CH:5][CH2:4][CH:3]1[CH2:8][CH:9]=[CH:10][C:11](=[O:13])[CH3:12].CC(C)([O-])C.[K+]>COCCOC>[CH3:1][C:2]1([CH3:14])[C:6]([CH3:7])=[CH:5][CH2:4][CH:3]1[CH:8]=[CH:9][CH2:10][C:11](=[O:13])[CH3:12] |f:1.2|
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(CC=C1C)CC=CC(C)=O)C
|
Name
|
ketone
|
Quantity
|
28.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of aqueous 20% acetic acid (115 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted as in Example I
|
Type
|
DISTILLATION
|
Details
|
the oil distilled at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(CC=C1C)C=CCC(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |